molecular formula C20H27N5O2 B2895723 8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione CAS No. 370575-00-1

8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2895723
CAS RN: 370575-00-1
M. Wt: 369.469
InChI Key: FRQHIEDMOJZFRK-UHFFFAOYSA-N
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Description

8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, commonly referred to as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by a team of researchers at the pharmaceutical company Schering-Plough Corporation. SCH 23390 has since been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

Cardiovascular Activity and Adrenoreceptor Affinity Research indicates that derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds with structural similarities to "8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione", show promising cardiovascular activities. Specifically, studies on 8-alkylamino derivatives have demonstrated significant antiarrhythmic and hypotensive effects, along with affinities for α(1)- and α(2)-adrenoreceptors. For example, certain derivatives displayed prophylactic antiarrhythmic activity and were able to significantly decrease both systolic and diastolic pressure, though these effects were of short duration. The exploration of the structure-activity relationships within this group has been fundamental in identifying potential therapeutic agents for cardiovascular diseases (Chłoń-Rzepa et al., 2011).

Synthesis and Biological Activity of Purine Derivatives The synthesis of purine derivatives, including those with the core structure of 8-Diethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, has been the subject of research with the aim of discovering new biological activities. Studies have focused on the condensation reactions and the resulting antiviral and antihypertensive activities of these synthesized compounds. This research avenue is critical for the development of new pharmaceuticals with purine structures as their backbone (Nilov et al., 1995).

Pharmacological Evaluation of Purine-2,6-dione Derivatives Further investigation into 8-aminoalkyl derivatives of purine-2,6-dione has revealed their potential as ligands for serotonin receptors, showing anxiolytic and antidepressant properties. These studies not only contribute to understanding the chemical basis of psychological disorders but also pave the way for new treatments. The detailed pharmacological evaluation of these compounds highlights the importance of structural modifications in achieving desired biological effects (Chłoń-Rzepa et al., 2013).

Antitumor Activity and Vascular Relaxing Effect Research on novel heterocycles such as purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, derived from the purine structure, has shown promising antitumor activity and vascular relaxing effects. These findings are significant for the development of new chemotherapeutic agents and cardiovascular drugs, demonstrating the broad potential of purine derivatives in medical research (Ueda et al., 1987).

properties

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-5-24(6-2)19-21-17-16(18(26)23(4)20(27)22(17)3)25(19)14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,5-6,10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQHIEDMOJZFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323525
Record name 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

CAS RN

370575-00-1
Record name 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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